A Comprehensive Technical Guide to the Synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
A Comprehensive Technical Guide to the Synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
This guide provides an in-depth exploration of the synthesis pathway for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, a key intermediate in the development of various active compounds[1][2]. Commonly known as Glyoxal-sodium bisulfite monohydrate, this compound is the product of a classic nucleophilic addition reaction. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a detailed rationale for the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Significance
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate serves as a stabilized, solid form of glyoxal, a highly reactive dialdehyde. In its pure form, glyoxal is often challenging to handle and store due to its tendency to polymerize[3][4]. By converting it into its bisulfite adduct, the electrophilic aldehyde groups are masked, resulting in a stable, water-soluble solid that can be easily stored and used as a glyoxal surrogate in subsequent synthetic steps[5][6]. Its applications are diverse, including its use in the synthesis of heterocyclic compounds like quinoxalines and indole derivatives[2][5].
The synthesis is fundamentally a bisulfite addition reaction, a well-established method for the purification or derivatization of aldehydes[6]. The nucleophilic sulfur atom from the bisulfite ion attacks the electrophilic carbonyl carbons of glyoxal, forming a tetrahedral intermediate which is subsequently protonated to yield the stable α-hydroxy sulfonate salt.
Core Synthesis Pathway: From Glyoxal to the Bisulfite Adduct
The primary pathway involves a two-step process: first, the generation of an aqueous glyoxal solution, and second, the formation and isolation of the disodium bisulfite adduct. While commercial glyoxal solutions are available, for purity and control, synthesis from precursors like paraldehyde is a viable laboratory method detailed in authoritative sources like Organic Syntheses[7][8].
Step 1: Preparation of Aqueous Glyoxal Solution (via Oxidation)
The most reliable laboratory-scale synthesis of glyoxal involves the oxidation of a suitable precursor. The oxidation of acetaldehyde or its trimer, paraldehyde, with selenious acid is a preferred method due to its high selectivity and good yields, typically ranging from 70-74%[4][7][8].
Mechanism Rationale: Selenious acid (H₂SeO₃) is a specific oxidizing agent for the α-carbon of carbonyl compounds. The reaction proceeds through the formation of a selenium ester intermediate, which then undergoes a rearrangement and elimination to yield the dicarbonyl compound, glyoxal, and elemental selenium.
Step 2: Formation of the Disodium Bisulfite Adduct
This is the critical step where the reactive glyoxal is converted into its stable, crystalline form. The reaction involves the addition of two equivalents of sodium bisulfite across the two aldehyde functionalities of glyoxal.
Experimental Protocols & Methodologies
The following protocols are based on the well-vetted procedures published in Organic Syntheses, ensuring a high degree of reliability and reproducibility[7][8].
Protocol 1: Synthesis of Aqueous Glyoxal Solution
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Apparatus Setup: A 2-liter round-bottomed flask is fitted with an efficient reflux condenser and placed in a hot water bath.
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Reagent Charging: To the flask, add 222 g (1.72 moles) of selenious acid, 270 ml of paraldehyde, 540 ml of dioxane, and 40 ml of 50% acetic acid.
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Reaction: The mixture is heated to reflux for 6 hours.
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Workup & Isolation:
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Decant the solution from the solid inorganic material. Wash the solids with two 150 ml portions of water.
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Combine the decanted solution and the washes. Steam-distill the mixture to remove the paraldehyde and dioxane (approx. 3.5 hours).
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Decant the solution from any precipitated selenium. Add a slight excess of 25% lead acetate solution to precipitate lead selenite, which is removed by filtration.
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Saturate the filtrate with hydrogen sulfide in a fume hood to precipitate any remaining lead. Add 20 g of Norit (activated carbon), warm to 40°C, and filter with suction. .
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The resulting clear solution is an aqueous solution of glyoxal, ready for the next step.
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Protocol 2: Synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
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Concentration: Concentrate the aqueous glyoxal solution from the previous step to a volume of approximately 150 ml using a rotary evaporator with a hot water bath.
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Preparation of Bisulfite Solution: In a separate 4-liter beaker, prepare a solution by dissolving 312 g of technical sodium bisulfite in 2.1 liters of warm (approx. 40°C) water. Add 1.4 liters of 95% ethanol and filter the solution.
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Precipitation: Place the filtered sodium bisulfite solution in the 4-liter beaker equipped with a mechanical stirrer. Add the 150 ml concentrated glyoxal solution to the stirred bisulfite solution.
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Expert Insight: Continuous mechanical stirring is crucial at this stage. It prevents the formation of a solid cake and ensures the product precipitates as a fine, granular solid, which is easier to filter and wash[7].
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Reaction & Isolation: Stir the mixture for 3 hours. The white precipitate of the bisulfite adduct will form.
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Filtration and Washing: Filter the product with suction using a large Büchner funnel. Wash the filter cake sequentially with two 150 ml portions of ethanol and then with 150 ml of ether.
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Drying: Air-dry the product. The expected yield is 350–360 g (72–74% based on the initial selenious acid)[8]. The product is sufficiently pure for most applications.
Visualizing the Synthesis Workflow
The overall process can be visualized as a two-stage sequence involving the initial oxidation followed by the adduct formation and purification.
Caption: Workflow for the synthesis of the target compound.
Chemical Reaction Diagram
The core of the synthesis is the nucleophilic addition of bisulfite to the glyoxal carbonyls.
Caption: The overall chemical transformation.
Product Characterization and Data
The final product, Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, is a white, crystalline solid. Its identity and purity can be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₂H₆Na₂O₉S₂ | [9] |
| Molecular Weight | 284.17 g/mol | [9][10] |
| Appearance | White solid | [2] |
| Melting Point | 193 °C (decomposes) | [2][5] |
| Solubility | Completely soluble in water | [5] |
| CAS Number | 6057-38-1 (monohydrate) | [9][10] |
Trustworthiness of the Protocol: The bisulfite addition reaction is reversible. If subsequent reactions require the liberation of the free aldehyde, the adduct can be treated with a base (e.g., sodium hydroxide solution) to regenerate the glyoxal[6]. This inherent reversibility provides a self-validating system for the adduct's function as a protected aldehyde. The stability of the solid product under standard conditions ensures its integrity as a starting material.
Conclusion
The synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is a robust and well-documented process, pivotal for harnessing the synthetic utility of glyoxal in a safe and manageable form. By following established protocols, such as those from Organic Syntheses, and understanding the chemical principles behind each step, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical development.
References
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US1988455A - Preparation of glyoxal - Google Patents. This patent describes methods for preparing glyoxal and mentions its reaction with sodium bisulfite to form an addition compound.
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Glyoxal bisulfite - Organic Syntheses Procedure. Provides a detailed, peer-reviewed experimental procedure for the synthesis of glyoxal bisulfite, starting from the oxidation of paraldehyde.
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Glyoxal - Sciencemadness Wiki. Discusses various preparation methods for glyoxal, including oxidation with selenous acid, and its chemical properties.
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Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate (Glyoxal-sodium bisulfite ... - MedchemExpress.com). Identifies the compound as a drug intermediate for the synthesis of various active compounds.
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Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate - LookChem. Lists synonyms, chemical properties, and applications, including its use in the synthesis of 6-hydroxyquinoxaline.
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Glyoxal sodium bisulfite addition compound 332360-05-1 - Sigma-Aldrich. Provides product information, including physical properties like melting point and its application in converting N-benzyl-2,3,4-trimethoxyaniline.
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The production of Glyoxal bisulfite - Chempedia - LookChem. Outlines the two-step synthetic process based on the Organic Syntheses procedure.
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DISODIUM 1,2-DIHYDROXY-1,2-ETHANEDISULFONATE MONOHYDRATE - gsrs. Provides detailed chemical structure information and synonyms for the monohydrate form.
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DISODIUM 1,2-DIHYDROXY-1,2-ETHANEDISULFONATE - gsrs. Provides chemical structure information for the anhydrous form.
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6057-38-1 | Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate | ChemScene. Lists chemical identifiers and properties for the monohydrate.
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Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate | C2H6Na2O9S2 | CID 16211366 - PubChem. A comprehensive database entry with names, identifiers, and physical/chemical properties.
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1,2-dihydroxy-1,2-ethanedisulfonic acid disodium salt | Sigma-Aldrich. Product listing for the anhydrous salt.
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CH419083A - Process for the production of new adducts - Google Patents. Describes the formation of bisulfite adducts with dialdehydes like glyoxal.
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1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2) - Substance Details - SRS - EPA. Provides systematic names and identifiers from the EPA registry.
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Disodium 1,2-Ethanedisulfonate 98.0+%, TCI America™ | Fisher Scientific. Commercial listing for a related compound.
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GBSHS Technical Datasheet - JPharmachem. A technical data sheet listing synonyms and applications for the target compound.
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Workup: Aldehydes - Department of Chemistry : University of Rochester. Explains the principle of using sodium bisulfite to form water-soluble adducts for the separation of aldehydes and the reversibility of this reaction.
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